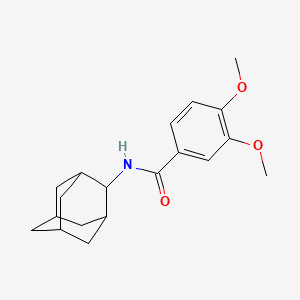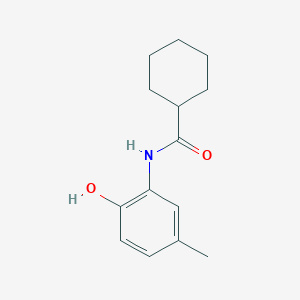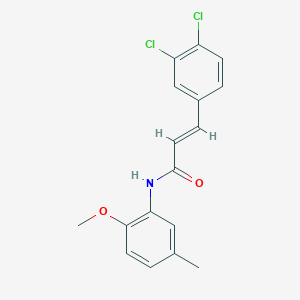![molecular formula C18H19NO2 B5772150 3-[(2,5-dimethylphenyl)amino]-1-(4-methoxyphenyl)-2-propen-1-one](/img/structure/B5772150.png)
3-[(2,5-dimethylphenyl)amino]-1-(4-methoxyphenyl)-2-propen-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(2,5-dimethylphenyl)amino]-1-(4-methoxyphenyl)-2-propen-1-one is a chemical compound that belongs to the family of chalcones. It is a yellowish crystalline solid that is soluble in organic solvents such as ethanol, methanol, and acetone. This compound has been the subject of scientific research due to its potential applications in various fields, including medicine, agriculture, and material science.
Wirkmechanismus
The mechanism of action of 3-[(2,5-dimethylphenyl)amino]-1-(4-methoxyphenyl)-2-propen-1-one is not fully understood. However, studies have suggested that it may act by inhibiting certain enzymes or signaling pathways in cells, leading to the desired effects.
Biochemical and Physiological Effects:
Studies have shown that 3-[(2,5-dimethylphenyl)amino]-1-(4-methoxyphenyl)-2-propen-1-one has various biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, reduce inflammation in animal models, and inhibit the growth of bacteria and fungi. It has also been shown to enhance plant growth and increase crop yield.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-[(2,5-dimethylphenyl)amino]-1-(4-methoxyphenyl)-2-propen-1-one in lab experiments include its relatively simple synthesis method, its solubility in organic solvents, and its potential applications in various fields. However, its limitations include its low water solubility, which may affect its bioavailability and toxicity, and the need for further studies to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for research on 3-[(2,5-dimethylphenyl)amino]-1-(4-methoxyphenyl)-2-propen-1-one. These include:
1. Further studies on its mechanism of action to better understand its potential applications in medicine, agriculture, and material science.
2. Development of more efficient synthesis methods to improve its yield and purity.
3. Investigation of its toxicity and safety profile to determine its suitability for various applications.
4. Exploration of its potential as a drug delivery system or nanomaterial in biomedical applications.
5. Evaluation of its potential as a natural pesticide or plant growth regulator in agriculture.
In conclusion, 3-[(2,5-dimethylphenyl)amino]-1-(4-methoxyphenyl)-2-propen-1-one is a chemical compound with potential applications in various fields. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages, and limitations have been the subject of scientific research. Further studies are needed to fully understand its potential and limitations and to explore its future directions.
Synthesemethoden
The synthesis of 3-[(2,5-dimethylphenyl)amino]-1-(4-methoxyphenyl)-2-propen-1-one involves the condensation of 2-acetyl-4-methoxyphenol and 2,5-dimethylaniline in the presence of a base catalyst such as potassium hydroxide. The reaction takes place in a solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization from a suitable solvent.
Wissenschaftliche Forschungsanwendungen
The research on 3-[(2,5-dimethylphenyl)amino]-1-(4-methoxyphenyl)-2-propen-1-one has focused on its potential applications in various fields. In medicine, this compound has been studied for its anticancer, anti-inflammatory, and antimicrobial properties. In agriculture, it has been investigated for its potential as a plant growth regulator and as a pesticide. In material science, it has been explored for its optical and electronic properties.
Eigenschaften
IUPAC Name |
(E)-3-(2,5-dimethylanilino)-1-(4-methoxyphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO2/c1-13-4-5-14(2)17(12-13)19-11-10-18(20)15-6-8-16(21-3)9-7-15/h4-12,19H,1-3H3/b11-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWTLOSRFBHJWOI-ZHACJKMWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC=CC(=O)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C)N/C=C/C(=O)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(3-methoxybenzyl)-2H-naphtho[1,8-cd]isothiazole 1,1-dioxide](/img/structure/B5772067.png)


![3-methyl-2-[(3-methyl-2-buten-1-yl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5772090.png)

![4-[(3,4-dimethoxybenzyl)amino]-4-oxobutanoic acid](/img/structure/B5772106.png)

![2-methoxy-N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}acetamide](/img/structure/B5772121.png)




![2-chloro-N'-[(2-methoxybenzoyl)oxy]-4,6-dimethylpyridine-3-carboximidamide](/img/structure/B5772167.png)
![N-[4-(acetylamino)phenyl]-4-chloro-2-fluorobenzamide](/img/structure/B5772171.png)